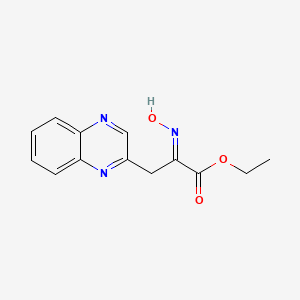

ethyl (2E)-2-hydroxyimino-3-quinoxalin-2-ylpropanoate

Description

Ethyl (2E)-2-hydroxyimino-3-quinoxalin-2-ylpropanoate (CAS: 13311-43-8) is an organic compound with the molecular formula C₁₃H₁₃N₃O₃ and a molar mass of 259.26 g/mol . Its structure features a quinoxaline moiety (a bicyclic aromatic system with two nitrogen atoms) linked to a propanoate ester chain bearing a hydroxyimino group in the (2E)-configuration. Key physicochemical properties include a predicted density of 1.30±0.1 g/cm³, boiling point of 436.5±55.0 °C, and a pKa of 8.46±0.10 .

Properties

Molecular Formula |

C13H13N3O3 |

|---|---|

Molecular Weight |

259.26 g/mol |

IUPAC Name |

ethyl (2E)-2-hydroxyimino-3-quinoxalin-2-ylpropanoate |

InChI |

InChI=1S/C13H13N3O3/c1-2-19-13(17)12(16-18)7-9-8-14-10-5-3-4-6-11(10)15-9/h3-6,8,18H,2,7H2,1H3/b16-12+ |

InChI Key |

NYFJHQLEBYNMKH-FOWTUZBSSA-N |

Isomeric SMILES |

CCOC(=O)/C(=N/O)/CC1=NC2=CC=CC=C2N=C1 |

Canonical SMILES |

CCOC(=O)C(=NO)CC1=NC2=CC=CC=C2N=C1 |

Origin of Product |

United States |

Preparation Methods

Oximation Protocol

- Ketone Synthesis: Oxidize 3-quinoxalin-2-ylpropanoate’s α-carbon to a ketone using Jones reagent.

- Reaction with Hydroxylamine: Stir the ketone with hydroxylamine hydrochloride (1.2 eq) in ethanol/water (4:1) at 60°C for 6 hours.

- Isolation: Acidify to pH 3–4, extract with ethyl acetate, and recrystallize.

Factors Affecting (E)-Selectivity:

- Solvent Polarity: Aqueous ethanol favors the (E)-isomer due to stabilization of the oxime’s trans configuration.

- Temperature: Higher temperatures (60–80°C) accelerate equilibration toward the thermodynamically stable (E)-form.

Industrial-Scale Production and Challenges

Commercial suppliers report assays ≥99% and yields ≥80%, but scalability demands addressing:

Byproduct Mitigation

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-2-hydroxyimino-3-quinoxalin-2-ylpropanoate can undergo various chemical reactions, including:

Oxidation: The hydroxyimino group can be oxidized to form a nitro group under strong oxidizing conditions.

Reduction: The hydroxyimino group can be reduced to an amine group using reducing agents like sodium borohydride.

Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of ethyl (2E)-2-nitro-3-quinoxalin-2-ylpropanoate.

Reduction: Formation of ethyl (2E)-2-amino-3-quinoxalin-2-ylpropanoate.

Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl (2E)-2-hydroxyimino-3-quinoxalin-2-ylpropanoate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which ethyl (2E)-2-hydroxyimino-3-quinoxalin-2-ylpropanoate exerts its effects is largely dependent on its interactions with specific molecular targets. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The quinoxalinyl moiety can intercalate with DNA, disrupting its function and leading to potential anticancer effects. The ester group may facilitate cellular uptake, enhancing the compound’s bioavailability.

Comparison with Similar Compounds

Ethyl (2E)-2-Cyano-3-(4-Methylphenyl)propanoate

- Molecular Formula: C₁₃H₁₃NO₂ (vs. C₁₃H₁₃N₃O₃ for the target compound) .

- Key Differences: Substituents: Replaces the hydroxyimino group with a cyano (-CN) group and the quinoxaline ring with a 4-methylphenyl group. Conformation: The syn-periplanar arrangement across the C=C bond (torsion angle: 3.2°) enhances planarity, favoring π-π stacking interactions . Reactivity: The electron-withdrawing cyano group increases electrophilicity, making this compound more reactive toward nucleophiles compared to the hydroxyimino derivative . Applications: Serves as a precursor for 2-propenoylamides and 2-propenoates with pharmacological relevance .

Ethyl 3-(3-Hydroxyquinoxalin-2-yl)propanoate

- Molecular Formula : C₁₃H₁₄N₂O₃ (vs. C₁₃H₁₃N₃O₃) .

- Key Differences: Substituents: Features a hydroxy group directly on the quinoxaline ring instead of the hydroxyimino group on the propanoate chain. Bioactivity: Structural analogs of this compound are explored for antimicrobial and anticancer activities, though the target compound’s bioactivity remains less documented.

Ethyl (2Z)-2-(Hydroxyimino)-3-(quinoxalin-2-yl)propanoate

- Molecular Formula : C₁₃H₁₃N₃O₃ (identical to the target compound) .

- Key Differences: Stereochemistry: The (2Z)-configuration alters the spatial arrangement of the hydroxyimino group, affecting dipole moments and intermolecular interactions. Stability: E-isomers are generally more thermodynamically stable due to reduced steric hindrance, which may influence synthetic yields and purification strategies.

Physicochemical and Structural Comparison Table

Reactivity and Functional Group Analysis

- Hydroxyimino vs. Cyano Groups: The hydroxyimino group in the target compound can act as a hydrogen bond donor/acceptor, enhancing solubility in polar solvents, whereas the cyano group in analogs like ethyl (2E)-2-cyano-3-(4-methylphenyl)propanoate increases electrophilicity, accelerating reactions like Michael additions .

- Quinoxaline vs. Phenyl Rings: The quinoxaline system’s nitrogen atoms enable coordination with metal ions and participation in charge-transfer complexes, unlike simpler phenyl derivatives. This property is exploited in catalysis and materials science .

Biological Activity

Ethyl (2E)-2-hydroxyimino-3-quinoxalin-2-ylpropanoate is a compound characterized by its quinoxaline moiety and hydroxyimino functional group. Its biological activity has garnered attention due to its potential applications in medicinal chemistry, particularly in cancer treatment and as an antibacterial agent. This article explores the compound's biological activities, synthesis, and relevant research findings.

- Molecular Formula : C13H14N4O3

- Molar Mass : Approximately 259.26 g/mol

- Density : 1.30 g/cm³

- Boiling Point : Approximately 436.5°C

Biological Activities

Research indicates that compounds similar to ethyl (2E)-2-hydroxyimino-3-quinoxalin-2-ylpropanoate exhibit various biological activities, including:

-

Anticancer Activity :

- Quinoxaline derivatives have shown efficacy against various cancer types by targeting multiple molecular pathways, such as inhibiting epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) .

- A study involving quinoxaline derivatives demonstrated significant cytotoxicity against colon cancer (HCT-116) and breast cancer (MCF-7) cell lines, with some compounds exhibiting higher activity than established drugs like doxorubicin .

- Enzymatic Inhibition :

- Antiviral Properties :

Structure-Activity Relationship (SAR)

The biological activity of ethyl (2E)-2-hydroxyimino-3-quinoxalin-2-ylpropanoate can be influenced by its structural components:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl 3-(3-hydroxyquinoxalin-2-YL)propanoate | C13H13N3O3 | Hydroxyl group on quinoxaline ring |

| Ethyl 2-(hydroxyimino)-3-pyrazin-2-YL-propanoate | C9H11N3O3 | Hydroxyimino structure with pyrazine ring |

| Ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-YL)propanoate | C13H13N3O4 | Oxo group alters reactivity |

The presence of functional groups such as hydroxyimino and variations in the quinoxaline structure are crucial for determining the compound's reactivity and biological efficacy.

Case Studies and Research Findings

- Cytotoxicity Evaluation :

- Inhibitory Activity Against COX-2 :

- Antiviral Activity :

Q & A

Q. What are the key considerations for designing a synthetic route for ethyl (2E)-2-hydroxyimino-3-quinoxalin-2-ylpropanoate?

- Methodological Answer : The synthesis typically involves coupling quinoxaline derivatives with hydroxyimino esters. For example, 2-chloro-3-phenylquinoxaline (a precursor) can react with sodium ethoxide in ethanol to introduce ethoxy groups, as demonstrated in quinoxaline functionalization . Key parameters include:

- Reaction Solvent : Ethanol or THF for solubility and stability of intermediates.

- Temperature : 60–80°C to balance reaction rate and side-product formation.

- Catalyst : Base catalysts (e.g., NaOEt) for deprotonation and nucleophilic substitution.

Monitoring via thin-layer chromatography (TLC) ensures reaction progression .

Q. How can spectroscopic techniques (NMR, IR) confirm the (2E)-configuration of the hydroxyimino group?

- Methodological Answer :

- ¹H NMR : The E-configuration of the oxime group results in distinct coupling patterns. For example, the hydroxyimino proton shows a singlet due to restricted rotation, while adjacent protons exhibit splitting from conjugation with the quinoxaline ring .

- IR : A strong absorption band near 1650–1700 cm⁻¹ confirms the C=N stretch of the oxime group. Comparison with computed spectra (e.g., PubChem data) validates assignments .

Q. What are the stability challenges of this compound under ambient conditions?

- Methodological Answer : The hydroxyimino group is prone to hydrolysis and tautomerization . Stability studies recommend:

- Storage : Anhydrous conditions at 4°C in amber vials to prevent photodegradation.

- Buffered Solutions : Use pH 7–8 buffers to minimize acid/base-catalyzed decomposition .

- Periodic Purity Checks : HPLC with UV detection at 254 nm to monitor degradation products .

Advanced Research Questions

Q. How can factorial design optimize reaction yields in the synthesis of ethyl (2E)-2-hydroxyimino-3-quinoxalin-2-ylpropanoate?

- Methodological Answer : A 2³ factorial design evaluates three factors (temperature, catalyst concentration, solvent ratio) to maximize yield. Example parameters:

| Factor | Low Level | High Level |

|---|---|---|

| Temperature (°C) | 60 | 80 |

| Catalyst (mol%) | 5 | 10 |

| Ethanol:THF Ratio | 1:1 | 1:3 |

| Response surface analysis identifies interactions (e.g., high temperature + low catalyst reduces byproducts) . |

Q. What mechanistic insights explain contradictory data in oxime-quinoxaline coupling reactions?

- Methodological Answer : Contradictions in yield or selectivity often arise from:

- Competitive Pathways : Oxime tautomerization (E/Z isomerization) or quinoxaline ring oxidation.

- Solvent Polarity : Polar solvents favor zwitterionic intermediates, altering reaction pathways.

DFT calculations (e.g., Gaussian 16) model transition states to validate dominant mechanisms .

Q. How does crystallography (via SHELX) resolve ambiguities in molecular packing and hydrogen bonding?

- Methodological Answer : Single-crystal X-ray diffraction with SHELXL refines hydrogen-bonding networks. For example:

- Hydroxyimino Group : Forms intramolecular H-bonds with the quinoxaline N-atom, stabilizing the E-configuration.

- Packing Analysis : Mercury software visualizes π-π stacking between quinoxaline rings, influencing solid-state reactivity .

Q. What computational tools predict biological interactions of this compound with protein targets?

- Methodological Answer :

- Docking Simulations (AutoDock Vina) : Screen against quinoxaline-binding enzymes (e.g., kinases).

- MD Simulations (GROMACS) : Assess binding stability over 100 ns trajectories.

- ADMET Prediction : SwissADME evaluates logP (2.5–3.0) and bioavailability, guiding in vitro testing .

Data Contradiction and Validation

Q. How to address discrepancies in reported solubility data for this compound?

- Methodological Answer : Discrepancies arise from solvent purity and measurement techniques. Standardize protocols:

Q. Why do different studies report varying bioactivity profiles for quinoxaline derivatives?

- Methodological Answer : Variations stem from:

- Assay Conditions : pH, serum concentration, or cell line differences.

- Impurity Profiles : Trace solvents (e.g., DMF) inhibit certain targets.

LC-MS purity validation (>98%) and standardized bioassays (e.g., NIH/3T3 cells) reduce variability .

Methodological Tables

Q. Table 1. Key Reaction Parameters for Synthesis Optimization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.